

"Benzene, 2-fluoroethoxy-" physical properties

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Compound of Interest

Compound Name: Benzene, 2-fluoroethoxy-

CAS No.: 405-97-0

Cat. No.: B8785544

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An In-depth Technical Guide to the Physical Properties of **Benzene, 2-fluoroethoxy-**

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **Benzene, 2-fluoroethoxy-** (also known as 2-fluoroethoxybenzene), a fluorinated aromatic ether of interest in medicinal chemistry and materials science. The incorporation of a fluoroethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making a thorough understanding of its fundamental physical characteristics essential for its application. This document details properties such as molecular weight, boiling point, and solubility. Furthermore, it presents detailed, field-proven experimental protocols for the determination of these properties, including boiling point, melting point, density, and refractive index. The guide is structured to provide both quick reference data and in-depth methodological insights for researchers, scientists, and drug development professionals.

Introduction

Benzene, 2-fluoroethoxy-, with the chemical formula C_8H_9FO , is an organic compound featuring a benzene ring attached to a 2-fluoroethoxy group through an ether linkage.[1] The

presence of the fluorine atom, the most electronegative element, imparts unique electronic properties to the molecule. Fluorinated organic compounds are of significant interest in pharmaceutical and agrochemical research as the introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate bioavailability.[2] An accurate characterization of the physical properties of **Benzene, 2-fluoroethoxy-** is the foundational step for its use as a solvent, a synthetic intermediate, or a building block in the rational design of more complex molecules.[3]

This guide serves as a practical resource, consolidating key physical data and outlining the experimental methodologies required for their validation. The protocols described are designed to be self-validating systems, ensuring data integrity and reproducibility.

Core Physical Properties

The fundamental physical properties of **Benzene, 2-fluoroethoxy-** are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.

Property	Value	Source
IUPAC Name	2-fluoroethoxybenzene	PubChem[1]
CAS Number	405-97-0	PubChem[1]
Molecular Formula	C ₈ H ₉ FO	PubChem[1]
Molecular Weight	140.15 g/mol	PubChem[1]
XLogP3	2.2	PubChem[1]
Polar Surface Area	9.2 Å ²	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Note: Boiling point, melting point, and density are not readily available as experimentally determined values in the provided literature. The following sections detail the standard procedures for their experimental determination.

Experimental Determination of Physical Properties

The following sections provide step-by-step protocols for the precise measurement of the key physical properties of liquid compounds like **Benzene, 2-fluoroethoxy-**.

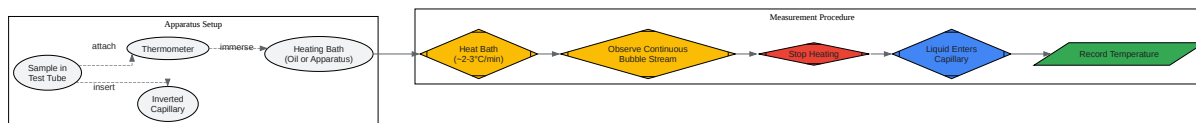
Boiling Point Determination (Micro-Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] For small sample volumes, the micro-reflux method using a Thiele tube or a melting point apparatus is highly effective.[5][6]

Principle: A small, inverted capillary tube traps the vapor of the heated liquid. When the liquid's temperature reaches its boiling point, a rapid and continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary corresponds to the boiling point.[5]

Experimental Protocol:

- **Sample Preparation:** Place a few milliliters of **Benzene, 2-fluoroethoxy-** into a small test tube.
- **Capillary Insertion:** Take a capillary tube sealed at one end and place it, open end down, into the test tube containing the liquid.
- **Apparatus Setup:** Secure the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- **Heating:** Immerse the assembly in an oil bath (e.g., a Thiele tube) or place it in a melting point apparatus.[5][7]
- **Heating Rate:** Heat the bath gradually, at a rate of approximately 2-3°C per minute, while stirring to ensure even heat distribution.[5]
- **Observation:** As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube.
- **Recording the Boiling Point:** Stop heating once a continuous stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.[5] Record this temperature.



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Caption: Workflow for Micro-Capillary Boiling Point Determination.

Melting Point Determination

Should **Benzene, 2-fluoroethoxy-** be a solid at room temperature or for determining its freezing point, the melting point provides a crucial indicator of purity. Pure compounds typically exhibit a sharp melting range of 1-2°C.[8][9] Impurities tend to lower and broaden this range.

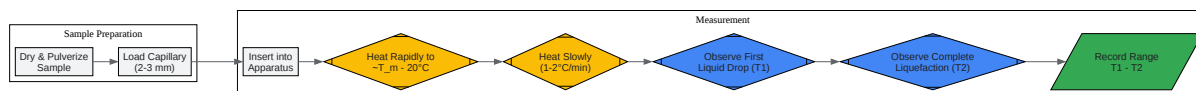
[10]

Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The melting range is the span between the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[8][11]

Experimental Protocol:

- Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize with a mortar and pestle.[11][12]
- Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface or drop it down a long tube to pack the solid into the sealed end to a height of 2-3 mm.[8][11]

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[12]
- Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[11] For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[8][11]
- Recording the Melting Range:
 - Record the temperature (T1) when the first droplet of liquid is visible.[11]
 - Record the temperature (T2) when the entire sample has completely melted into a transparent liquid.[11]
 - The melting range is T1 - T2.



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Caption: Workflow for Capillary Melting Point Determination.

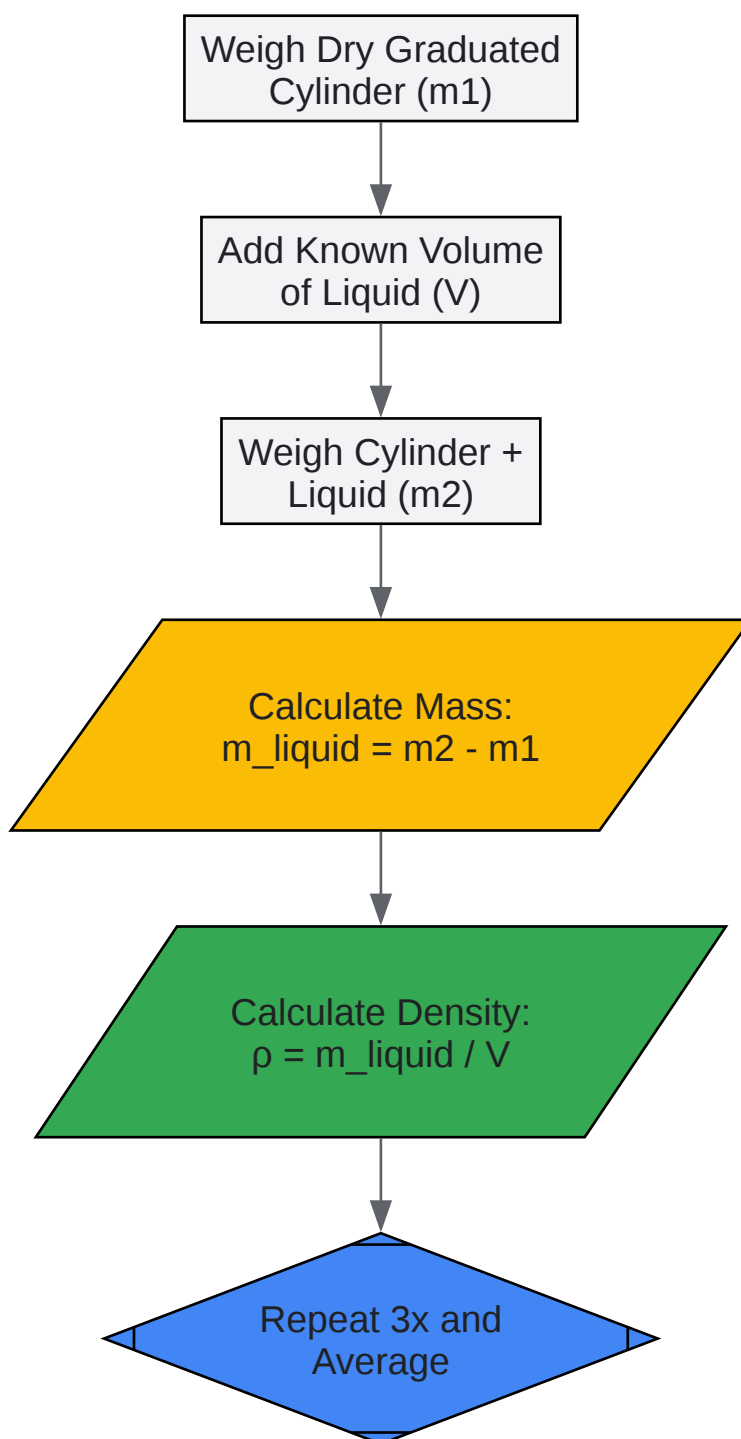
Density Measurement

Density (mass per unit volume) is a fundamental physical property. A straightforward and common method involves using a graduated cylinder and an electronic balance.[13] For higher precision, a pycnometer is recommended.[14]

Principle: The density is calculated by dividing the measured mass of a sample by its precisely measured volume.[15][16]

Experimental Protocol:

- Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare it or record its mass (m_1).[\[13\]](#)
- Volume Measurement: Carefully add a specific volume of **Benzene, 2-fluoroethoxy-** (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[\[13\]](#)
- Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m_2).[\[13\]](#)
- Calculation:
 - Calculate the mass of the liquid: $m_{\text{liquid}} = m_2 - m_1$
 - Calculate the density (ρ): $\rho = m_{\text{liquid}} / \text{Volume}$
- Repeatability: Repeat the measurement two more times and calculate the average density to improve accuracy.[\[13\]](#)



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Caption: Workflow for Density Measurement by Mass and Volume.

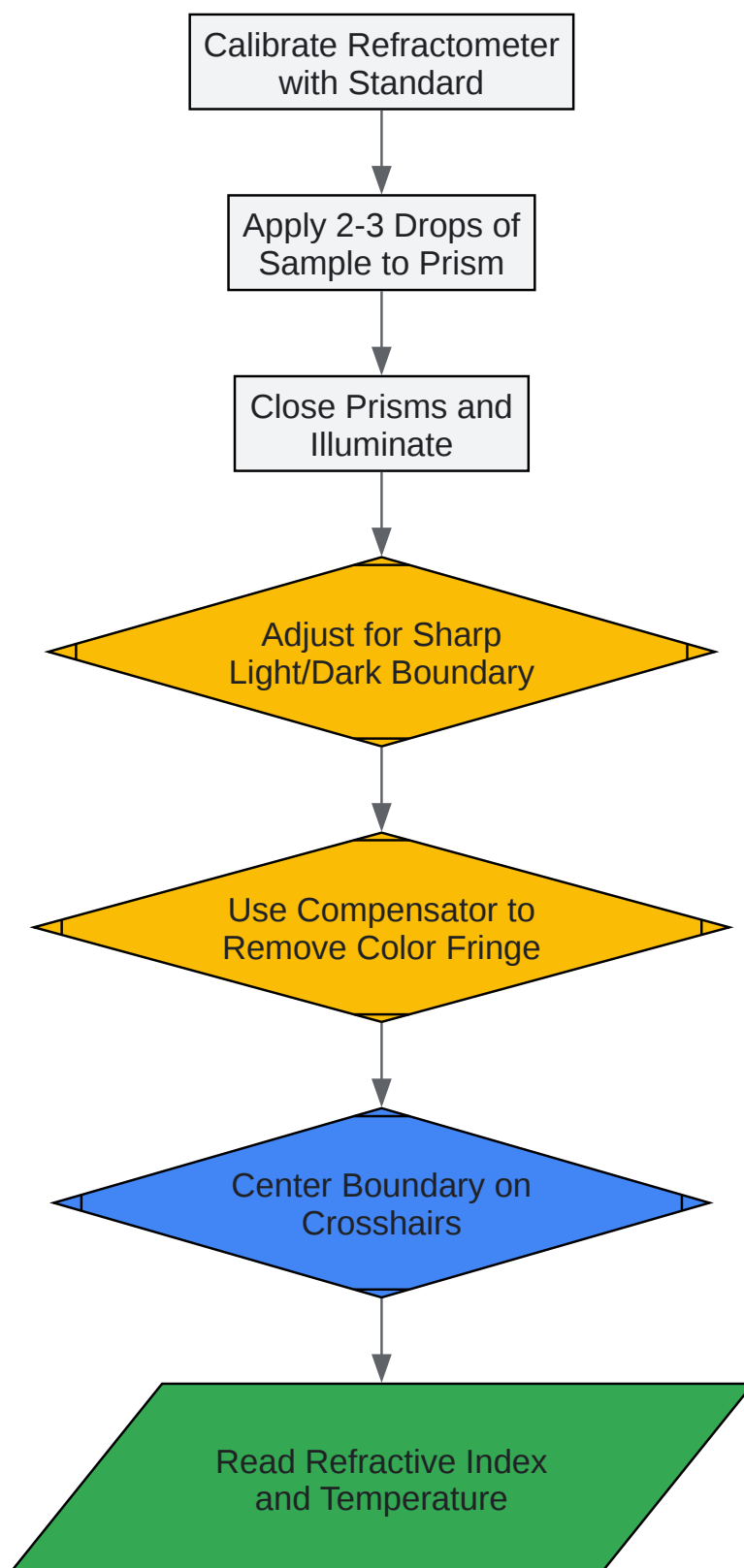
Refractive Index Measurement

The refractive index (n) is the ratio of the velocity of light in a vacuum to its velocity in the substance. It is a characteristic property that is dependent on temperature and the wavelength of light.^[17] It is typically measured at 20°C using the sodium D-line (589 nm), denoted as n_D^{20} .^[17]

Principle: An Abbe refractometer measures the critical angle of a liquid sample, which is the angle of incidence beyond which total internal reflection occurs. This angle is directly related to the refractive index of the liquid.^[17]^[18]

Experimental Protocol:

- Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.
- Sample Application: Open the prism of the Abbe refractometer and place a few drops of **Benzene, 2-fluoroethoxy-** onto the lower prism surface.
- Prism Closure: Close the prisms firmly.
- Light Adjustment: Switch on the light source and adjust the mirror to maximize the illumination of the field of view.
- Focusing: Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.
- Sharpening the Boundary: Turn the chromaticity compensator to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.
- Measurement: Adjust the fine control knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.
- Reading the Value: Press the "read" button or look at the built-in scale to obtain the refractive index value. Record the temperature.



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Caption: Workflow for Refractive Index Measurement.

Spectroscopic and Structural Characterization

While not physical properties in the classical sense, spectroscopic data are vital for confirming the identity and purity of the compound.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **Benzene, 2-fluoroethoxy-** is expected to show distinct signals. The aromatic protons on the benzene ring would typically appear in the δ 6.8-7.5 ppm region.^[19] The two methylene groups (-CH₂-) will be split by each other and by the adjacent fluorine atom. The -O-CH₂- protons would likely appear around δ 4.0-4.5 ppm, while the -CH₂-F protons would be further downfield and show characteristic splitting due to coupling with fluorine.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the aromatic carbons and the two aliphatic carbons of the fluoroethoxy group. The carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by C-O-C stretching vibrations for the ether linkage (typically in the 1050-1250 cm⁻¹ region) and C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be prominent.

Solubility Characteristics

The solubility of a compound is critical for its application in synthesis, formulation, and biological assays.

- Water Solubility: Ethers can act as hydrogen bond acceptors via their oxygen atom, allowing for some solubility in water.^{[20][21]} However, the presence of the hydrophobic benzene ring and the increase in the hydrocarbon portion of the molecule suggest that **Benzene, 2-fluoroethoxy-** will have limited solubility in water.^{[20][22]} Generally, the solubility of ethers in water decreases as the number of carbon atoms increases.^[22]
- Organic Solvents: Ethers are typically miscible with a wide range of common organic solvents.^[23] **Benzene, 2-fluoroethoxy-** is expected to be readily soluble in solvents like alcohols, acetone, benzene, diethyl ether, and chlorinated hydrocarbons.^{[20][22]}

Safety Considerations

As a standard practice in handling any chemical compound, appropriate safety measures must be followed.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[\[8\]](#)[\[24\]](#)
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[25\]](#)[\[26\]](#)
- Handling: Avoid contact with skin and eyes.[\[27\]](#) In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.[\[25\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[\[24\]](#)

Conclusion

This guide has detailed the essential physical properties of **Benzene, 2-fluoroethoxy-** and provided robust, step-by-step protocols for their experimental determination. An understanding of these properties—boiling point, melting point, density, refractive index, and solubility—is indispensable for the effective and safe utilization of this fluorinated ether in research and development. The methodologies and data presented herein serve as a critical resource for scientists, enabling accurate characterization and facilitating the compound's application in the synthesis of novel chemical entities.

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